![molecular formula C22H30OSi B13892333 tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane](/img/structure/B13892333.png)
tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane is an organosilicon compound characterized by the presence of a tert-butyl group, a dimethylbutenoxy group, and two phenyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane typically involves the reaction of tert-butyl-diphenylsilanol with (2S)-2,3-dimethylbut-3-enol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. Common catalysts used in this reaction include Lewis acids such as titanium tetrachloride or boron trifluoride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar organosilicon compounds, offering advantages such as better control over reaction conditions and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane to its corresponding hydrosilane.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl or phenyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce hydrosilanes. Substitution reactions can result in a variety of organosilicon compounds with different functional groups.
Scientific Research Applications
Tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the development of silicon-based biomaterials and as a probe in biological studies.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism of action of tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane involves its interaction with molecular targets through its silicon atom and functional groups. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating various chemical transformations. The tert-butyl and phenyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl-diphenylsilanol
- Tert-butyl-dimethylsilanol
- Diphenylmethylsilane
Uniqueness
Tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane is unique due to the presence of the (2S)-2,3-dimethylbut-3-enoxy group, which imparts specific stereochemical properties and reactivity. This distinguishes it from other similar compounds that may lack this structural feature .
Properties
Molecular Formula |
C22H30OSi |
|---|---|
Molecular Weight |
338.6 g/mol |
IUPAC Name |
tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane |
InChI |
InChI=1S/C22H30OSi/c1-18(2)19(3)17-23-24(22(4,5)6,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16,19H,1,17H2,2-6H3/t19-/m1/s1 |
InChI Key |
JQJKBJVMVJXMJH-LJQANCHMSA-N |
Isomeric SMILES |
C[C@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=C)C |
Canonical SMILES |
CC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


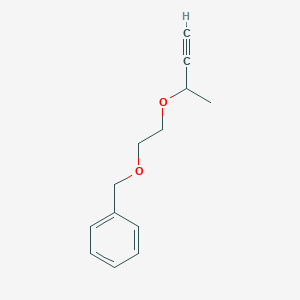
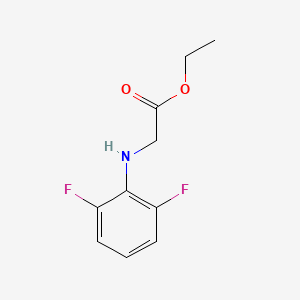
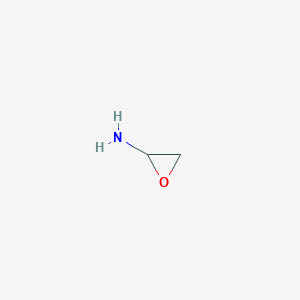
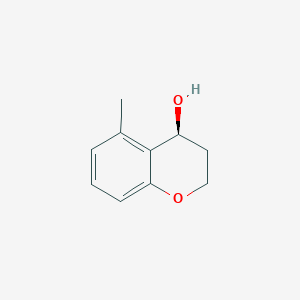
![N-[4-(4-methylpyridin-3-yl)phenyl]butane-1-sulfonamide](/img/structure/B13892278.png)



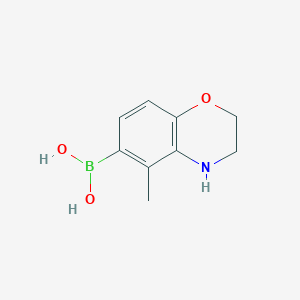
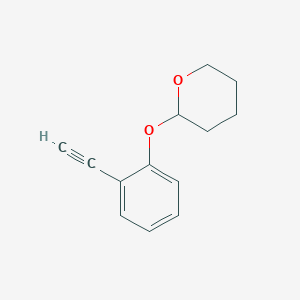
![7-chloro-Thieno[3,2-b]pyridine-2-sulfonyl chloride](/img/structure/B13892342.png)
![7-Oxa-1-azaspiro[3.4]octane;oxalate](/img/structure/B13892347.png)
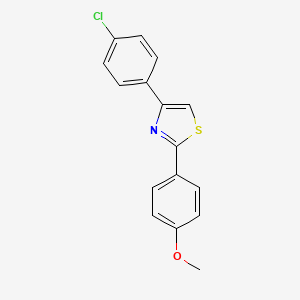
![Methyl 4-[(2-phenylacetyl)amino]thiophene-3-carboxylate](/img/structure/B13892367.png)
